
3-(Oxolan-2-ylmethyl)oxolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxolan-2-ylmethyl)oxolane-3-carbaldehyde is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.23 g/mol . It is characterized by the presence of two oxolane (tetrahydrofuran) rings and an aldehyde functional group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxolan-2-ylmethyl)oxolane-3-carbaldehyde typically involves the reaction of oxolane derivatives with aldehyde precursors under controlled conditions. One common method includes the use of oxolane-2-carboxylic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and cyclization to form the desired compound . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale methods, with additional considerations for scalability, cost-efficiency, and safety. Industrial production may involve continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-2-ylmethyl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The oxolane rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
3-(Oxolan-2-ylmethyl)oxolane-3-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Oxolan-2-ylmethyl)oxolane-3-carbaldehyde is primarily related to its chemical reactivity. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various adducts. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. Additionally, the oxolane rings provide structural stability and can participate in ring-opening reactions, further expanding the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- 2-(Oxolan-2-ylmethyl)oxolane-2-carbaldehyde
- 3-(Oxolan-3-ylmethyl)oxolane-3-carbaldehyde
- 4-(Oxolan-2-ylmethyl)oxolane-4-carbaldehyde
Uniqueness
3-(Oxolan-2-ylmethyl)oxolane-3-carbaldehyde is unique due to the specific positioning of the oxolane rings and the aldehyde group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
3-(oxolan-2-ylmethyl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C10H16O3/c11-7-10(3-5-12-8-10)6-9-2-1-4-13-9/h7,9H,1-6,8H2 |
InChI Key |
NIIDOYLGTKFDSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2(CCOC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


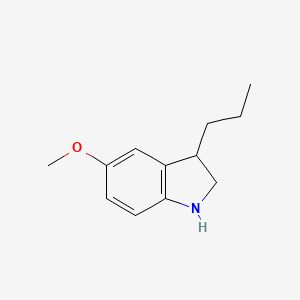

![(3S)-5-methyl-3-({[(3RS,4RS)-4-methylpyrrolidin-3-yl]formamido}methyl)hexanoicacid](/img/structure/B13233129.png)



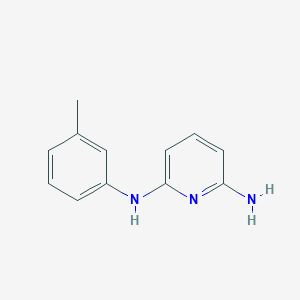
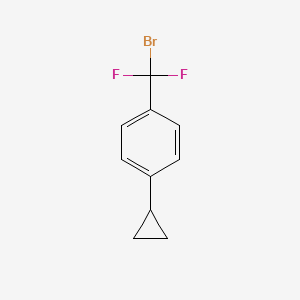
![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)hex-5-ynoic acid](/img/structure/B13233163.png)
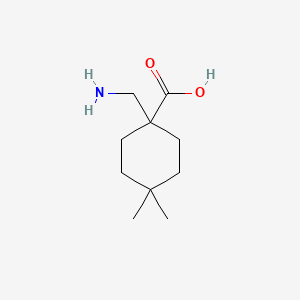
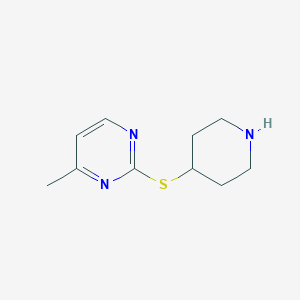
![3-{[(Tert-butoxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid](/img/structure/B13233173.png)
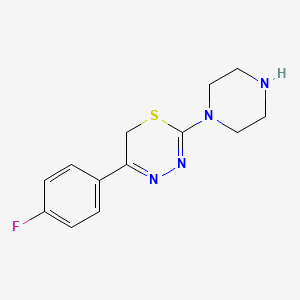
![2-{[(Furan-2-yl)methanesulfonyl]methyl}pyrrolidine](/img/structure/B13233194.png)
